molecular formula C13H17N5O3 B15213537 2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one CAS No. 647831-22-9

2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one

Cat. No.: B15213537
CAS No.: 647831-22-9
M. Wt: 291.31 g/mol
InChI Key: HYYDGZHTIAOQGL-UHFFFAOYSA-N
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Description

2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one is a pyrimidinone derivative featuring a 2,6-diamino-substituted core with a 6-(1,3-oxazol-2-yl)-6-oxohexyl side chain at position 5. The oxazolyl-ketohexyl substituent introduces both lipophilic and hydrogen-bonding capabilities, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

647831-22-9

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

2,4-diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C13H17N5O3/c14-10-8(11(20)18-13(15)17-10)4-2-1-3-5-9(19)12-16-6-7-21-12/h6-7H,1-5H2,(H5,14,15,17,18,20)

InChI Key

HYYDGZHTIAOQGL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(=O)CCCCCC2=C(N=C(NC2=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the oxazolyl-oxohexyl side chain. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic or basic conditions.

    Introduction of Amino Groups: Amination reactions using reagents like ammonia or primary amines.

    Attachment of the Oxazolyl-Oxohexyl Side Chain: This step may involve the use of oxazole derivatives and appropriate coupling agents to attach the side chain to the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key analogues and their structural differences are summarized below:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Functional Groups
Target Compound C₁₃H₁₈N₄O₃* 6-(1,3-oxazol-2-yl)-6-oxohexyl ~342.34 Oxazolyl, ketone, pyrimidinone, amino
Compound 18b () C₁₆H₁₇N₉O₃S 4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl phenylazo 415.42 Sulfamoyl, azo, dimethylpyrimidinyl
Benzoxazol Analogue () C₁₅H₁₆N₆O₃* 6-(1,3-benzoxazol-2-yl)-6-oxohexyl ~352.34 Benzoxazolyl, ketone
Hydroxyamino Derivative () C₄H₇N₅O₂ Hydroxyamino 157.13 Hydroxyamino, pyrimidinone

*Calculated based on substituent analysis; exact values may vary.

Key Observations:
  • Target vs. Benzoxazol Analogue : Replacing oxazol with benzoxazol introduces a larger aromatic system (C₁₅H₁₆N₆O₃ vs. C₁₃H₁₈N₄O₃), increasing molecular weight and lipophilicity. This may enhance π-π stacking interactions but reduce aqueous solubility .
  • Target vs. Compound 18b : The phenylazo-sulfamoyl group in 18b adds polar sulfonamide and azo functionalities, likely improving water solubility compared to the target’s aliphatic chain. The azo group may confer photostability challenges .
  • Target vs. Hydroxyamino Derivative: The hydroxyamino derivative (C₄H₇N₅O₂) lacks the extended side chain, resulting in lower molecular weight (~157 vs.

Physicochemical and Spectral Properties

Melting Points and Stability:
  • Compound 18b has a high melting point (261–263°C), attributed to its rigid sulfamoyl-azo structure . The target compound’s aliphatic side chain may lower its melting point, increasing amorphous character.
Spectral Data:
  • IR Spectroscopy : The target compound’s ketone (C=O, ~1669 cm⁻¹) and oxazolyl (C=N/C-O) stretches would resemble those in Compound 18b .
  • NMR : The benzoxazol analogue’s aromatic protons (7.43–8.24 ppm in DMSO-d₆) contrast with the target’s aliphatic protons (~1–3 ppm for hexyl chain) .

Structure-Activity Relationship (SAR) Insights

  • Substituent Bulk : Larger groups (e.g., benzoxazol) may hinder cellular uptake but improve target binding.
  • Polarity : Sulfamoyl and azo groups (Compound 18b) enhance solubility but may limit blood-brain barrier penetration compared to the target’s lipophilic chain.

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